molecular formula C7H8N2O2 B2938975 Ethyl 2-pyrimidinecarboxylate CAS No. 42839-08-7

Ethyl 2-pyrimidinecarboxylate

Cat. No. B2938975
Key on ui cas rn: 42839-08-7
M. Wt: 152.153
InChI Key: PYFMAAFCQDFHJX-UHFFFAOYSA-N
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Patent
US06376490B1

Procedure details

A mixture of pyrimidine-2-carboxylic acid ethyl ester (Ann. Chim., 5, 351 (1960)) (0.866 g, 5.7 mmol) and hydrazine hydrate (0.332 mL, 6.8 mmol) in ethanol (20 mL) was heated under reflux for 3 hours, then concentrated under reduced pressure. The residue was triturated with diethyl ether, collected by filtration and washed with ethyl acetate to give the title compound (0.542 g, 69%) as a yellow solid, mp 173-175° C.
Quantity
0.866 g
Type
reactant
Reaction Step One
Quantity
0.332 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:11]=[CH:10][CH:9]=[CH:8][N:7]=1)=O)C.O.[NH2:13][NH2:14]>C(O)C>[N:7]1[CH:8]=[CH:9][CH:10]=[N:11][C:6]=1[C:4]([NH:13][NH2:14])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
0.866 g
Type
reactant
Smiles
C(C)OC(=O)C1=NC=CC=N1
Name
Quantity
0.332 mL
Type
reactant
Smiles
O.NN
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
N1=C(N=CC=C1)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 0.542 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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